2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide
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Overview
Description
2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a methylthio group and an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Methylthio Group: This step involves the substitution of a suitable leaving group (e.g., halide) with a methylthio group using a thiol reagent.
Coupling with Benzamide: The final step involves coupling the oxazolidinone intermediate with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Nitro or halogenated benzamide derivatives.
Scientific Research Applications
2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections or cancer.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis, which is a potential mechanism for antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)phenylacetamide
- 2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzoic acid
Uniqueness
2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide is unique due to the presence of both the methylthio group and the oxazolidinone ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Biological Activity
The compound 2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide , with the CAS number 954640-74-5, is a member of the oxazolidinone family, which is known for its diverse biological activities, particularly in the field of antimicrobial agents. This article aims to explore its biological activity, including antibacterial and antifungal properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O3S, with a molecular weight of 342.4 g/mol. The structure includes a benzamide moiety linked to an oxazolidinone ring, which is significant for its biological activities.
Property | Value |
---|---|
CAS Number | 954640-74-5 |
Molecular Formula | C₁₈H₁₈N₂O₃S |
Molecular Weight | 342.4 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Antibacterial Activity
Research indicates that compounds related to oxazolidinones exhibit significant antibacterial properties. In particular, derivatives of this compound have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The primary mechanism involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes.
- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that related compounds have MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
Antifungal Activity
The antifungal potential of this compound class has also been explored:
- Activity Spectrum : Compounds have shown efficacy against various fungi, with MIC values typically in the range of 0.004 mg/mL to 0.06 mg/mL.
- Sensitive Strains : The most sensitive fungal strain identified was Trichoderma viride, while Aspergillus fumigatus exhibited resistance .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on normal human cells (e.g., MRC5 fibroblasts) indicated that while these compounds are effective against pathogens, they exhibit moderate cytotoxicity at higher concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds in this class:
- Substituent Effects : The presence of specific substituents on the oxazolidinone ring significantly affects antibacterial potency. For instance, modifications at the nitrogen or carbon positions can enhance activity against resistant bacterial strains .
- Docking Studies : Computational docking studies suggest that structural modifications can improve binding affinity to target proteins involved in bacterial resistance mechanisms .
Case Study 1: Efficacy Against Multi-drug Resistant Strains
A study evaluated the efficacy of various oxazolidinone derivatives, including those similar to this compound, against multi-drug resistant strains of Staphylococcus aureus. Results showed that certain derivatives maintained potency even against strains resistant to traditional antibiotics like methicillin .
Case Study 2: Antifungal Activity in Clinical Isolates
Another investigation focused on clinical isolates of Candida species, demonstrating that selected derivatives exhibited antifungal activity comparable to established treatments like fluconazole, with lower MIC values indicating potential for clinical application .
Properties
IUPAC Name |
2-methylsulfanyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-24-16-10-6-5-9-15(16)17(21)19-11-14-12-20(18(22)23-14)13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDLNKCPTSAWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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